Cas no 1823962-73-7 (1,3,4-Thiadiazol-2(3H)-one, 5-[(methylthio)methyl]-)
1,3,4-Thiadiazol-2(3H)-one, 5-[(methylthio)methyl]- Chemical and Physical Properties
Names and Identifiers
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- 1,3,4-Thiadiazol-2(3H)-one, 5-[(methylthio)methyl]-
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- Inchi: 1S/C4H6N2OS2/c1-8-2-3-5-6-4(7)9-3/h2H2,1H3,(H,6,7)
- InChI Key: JCAPTFABAMZMAH-UHFFFAOYSA-N
- SMILES: S1C(CSC)=NNC1=O
1,3,4-Thiadiazol-2(3H)-one, 5-[(methylthio)methyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Enamine | EN300-153923-0.05g |
5-[(methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol |
1823962-73-7 | 90% | 0.05g |
$660.0 | 2023-07-06 | |
| Enamine | EN300-153923-0.1g |
5-[(methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol |
1823962-73-7 | 90% | 0.1g |
$691.0 | 2023-07-06 | |
| Enamine | EN300-153923-0.25g |
5-[(methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol |
1823962-73-7 | 90% | 0.25g |
$723.0 | 2023-07-06 | |
| Enamine | EN300-153923-0.5g |
5-[(methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol |
1823962-73-7 | 90% | 0.5g |
$754.0 | 2023-07-06 | |
| Enamine | EN300-153923-1.0g |
5-[(methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol |
1823962-73-7 | 90% | 1.0g |
$785.0 | 2023-07-06 | |
| Enamine | EN300-153923-2.5g |
5-[(methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol |
1823962-73-7 | 90% | 2.5g |
$1539.0 | 2023-07-06 | |
| Enamine | EN300-153923-5.0g |
5-[(methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol |
1823962-73-7 | 90% | 5.0g |
$2277.0 | 2023-07-06 | |
| Enamine | EN300-153923-10.0g |
5-[(methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol |
1823962-73-7 | 90% | 10.0g |
$3376.0 | 2023-07-06 | |
| Enamine | EN300-153923-50mg |
5-[(methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol |
1823962-73-7 | 90.0% | 50mg |
$660.0 | 2023-09-26 | |
| Enamine | EN300-153923-100mg |
5-[(methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol |
1823962-73-7 | 90.0% | 100mg |
$691.0 | 2023-09-26 |
1,3,4-Thiadiazol-2(3H)-one, 5-[(methylthio)methyl]- Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 1,3,4-Thiadiazol-2(3H)-one, 5-[(methylthio)methyl]-
1,3,4-Thiadiazol-2(3H)-one, 5-[(methylthio)methyl]- (CAS No. 1823962-73-7)
1,3,4-Thiadiazol-2(3H)-one, 5-[(methylthio)methyl]- is a compound with the CAS registry number 1823962-73-7. This compound belongs to the class of thiadiazoles, which are heterocyclic aromatic compounds containing sulfur and nitrogen atoms in their ring structure. The presence of the methylthio group at the 5-position introduces unique electronic and steric properties to the molecule, making it a subject of interest in various fields of chemical research.
The structure of 1,3,4-thiadiazol-2(3H)-one is characterized by a five-membered ring with two nitrogen atoms and one sulfur atom. The substituent at the 5-position, (methylthio)methyl, adds a sulfur-containing group that can influence the compound's reactivity and stability. This makes it a valuable building block in organic synthesis and a potential candidate for applications in medicinal chemistry.
Recent studies have highlighted the importance of thiadiazole derivatives in drug discovery. For instance, researchers have explored the potential of 1,3,4-thiadiazol-2(3H)-one derivatives as inhibitors of certain enzymes associated with neurodegenerative diseases. The methylthio group in this compound has been shown to enhance its bioavailability and selectivity, making it a promising lead compound for further optimization.
In addition to its medicinal applications, 1,3,4-thiadiazol-2(3H)-one, 5-[(methylthio)methyl]- has also been investigated for its role in agrochemicals. Its ability to interact with specific targets in plant pathogens has led to its consideration as a potential fungicide or herbicide. This dual applicability underscores the versatility of this compound in both therapeutic and agricultural settings.
The synthesis of 1823962-73-7 involves a multi-step process that typically begins with the preparation of the thiadiazole ring. Various methods have been reported in the literature, including cyclization reactions involving amides and thiols. The introduction of the methylthio group at the 5-position requires careful control over reaction conditions to ensure regioselectivity and yield optimization.
From an analytical standpoint, 1823962-73-7 has been characterized using advanced spectroscopic techniques such as NMR and IR spectroscopy. These studies have provided insights into its molecular conformation and intermolecular interactions. Furthermore, computational chemistry approaches have been employed to predict its pharmacokinetic properties and toxicity profile.
One of the most recent breakthroughs involving this compound is its use as a precursor for more complex thiol-containing molecules. By leveraging its reactivity at the sulfur atom, chemists have developed novel pathways for constructing bioactive compounds with improved potency and efficacy.
In conclusion, 1823962-73-7, or 1,3,4-thiadiazol-2(3H)-one, 5-[(methylthio)methyl]-, stands out as a significant compound in contemporary chemical research. Its unique structure and functional groups make it a valuable tool for advancing drug discovery and agrochemical development. As research continues to uncover new applications for this compound, its role in chemical science is expected to grow even further.
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